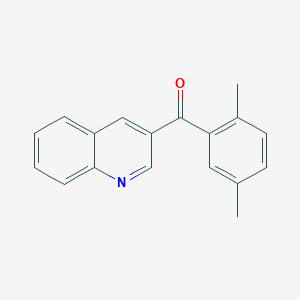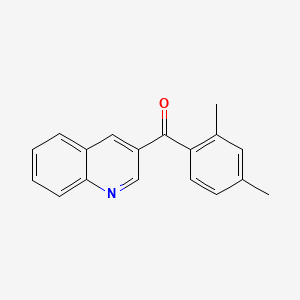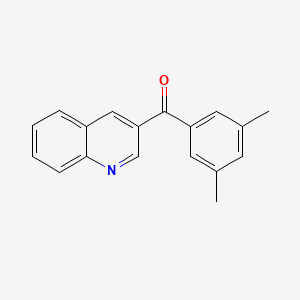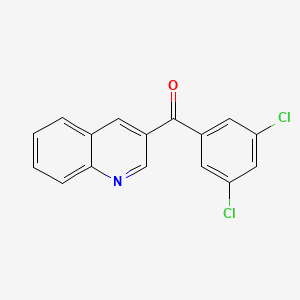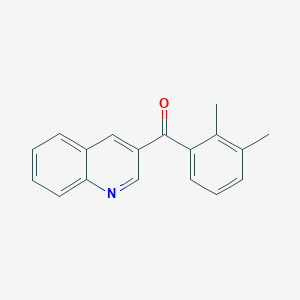
4-(2,4-Dichlorobenzoyl)quinoline; 97%
Übersicht
Beschreibung
4-(2,4-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO . It is a heterocyclic compound that consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 302.15 .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in medicinal and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-(2,4-Dichlorobenzoyl)quinoline consists of a benzene ring fused with a pyridine moiety . This structure is characteristic of quinoline compounds .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including microwave irradiation, ionic liquid media, and novel annulation partners . These methods have shown increased reaction efficiency and improved yield of the heteroring-unsubstituted quinoline products .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,4-Dichlorobenzoyl)quinoline include a predicted boiling point of 470.0±35.0 °C and a predicted density of 1.381±0.06 g/cm3 . The compound also has a predicted pKa value of 1.84±0.13 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline and its derivatives, including 3-(2,4-Dichlorobenzoyl)quinoline, have been extensively studied in medicinal chemistry . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Antimicrobial Activity
Quinoline derivatives have shown potent antimicrobial activity. For instance, substituted quinazolinones derivatives were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .
Anti-inflammatory and Anticonvulsant Activity
Quinoline derivatives have demonstrated anti-inflammatory and anticonvulsant activities . This makes them potential candidates for the development of new therapeutic agents in these areas.
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . This suggests that they could be used in the development of new anticancer drugs.
Industrial Chemistry
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are used in the manufacturing of dyes, food colorants, pH indicators and other organic compounds .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with several quinoline-derived compounds having been approved as drugs .
Wirkmechanismus
Target of Action
Quinoline and quinolone derivatives, which include this compound, have been known to exhibit a broad spectrum of bioactivities .
Mode of Action
Quinoline and quinolone derivatives have been reported to exhibit their bioactivities through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline and quinolone derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline and quinolone derivatives have been associated with a range of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Zukünftige Richtungen
Quinoline and its derivatives have shown potential in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . Recent advances in the synthesis of quinoline derivatives have opened new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-6-13(14(18)8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEREGWIMCQGHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269014 | |
| Record name | (2,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzoyl)quinoline | |
CAS RN |
1187170-88-2 | |
| Record name | (2,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







